N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, a thiazolidinone moiety, and a phenylprop-2-en-1-ylidene group
Properties
Molecular Formula |
C19H20N2O4S3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H20N2O4S3/c1-20(15-10-11-28(24,25)13-15)17(22)12-21-18(23)16(27-19(21)26)9-5-8-14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3/b8-5+,16-9- |
InChI Key |
SVKYRVGTZXUIPX-FJGPGAONSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple stepsThe final step involves the coupling of the phenylprop-2-en-1-ylidene group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product using techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine.
Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels. It acts as an activator of these channels, leading to changes in cellular excitability. The molecular targets include the GIRK1/2 subunits, and the pathways involved are related to GPCR signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide exhibits unique structural features that enhance its potency and selectivity as a GIRK channel activator. Its improved metabolic stability and brain penetration make it a valuable compound for therapeutic research .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophen ring and a thiazolidin moiety, contributing to its unique reactivity and potential biological activity. Its molecular formula is , with a molecular weight of approximately 393.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-acetamide. For instance, compounds with similar structural features have demonstrated moderate antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 12.5 | |
| Compound B | Escherichia coli | 25 |
The minimum inhibitory concentration (MIC) for these compounds was found to be significantly higher than that of standard antibiotics like ciprofloxacin, indicating varying levels of efficacy.
Antioxidant Activity
The antioxidant potential of N-(1,1-dioxidotetrahydrothiophen-3-y)-N-methyl-acetamide was evaluated using the DPPH radical scavenging assay. Compounds exhibiting this activity are crucial in mitigating oxidative stress-related damage in biological systems.
This level of inhibition suggests that the compound may possess protective effects against oxidative damage.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
- Radical Scavenging : The presence of sulfur in its structure may facilitate redox reactions, allowing it to neutralize free radicals effectively.
- Receptor Interaction : Similar compounds have shown the ability to interact with various biological receptors, potentially modulating signaling pathways relevant to inflammation and cancer.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of N-(1,1-dioxidotetrahydrothiophen-3-y)-N-methyl-acetamide. These derivatives were tested for their antimicrobial and antioxidant properties:
- Synthesis : Various synthetic routes were employed to modify the core structure, enhancing lipophilicity and bioactivity.
- Biological Testing : The modified compounds exhibited improved antibacterial activity compared to their parent compound, suggesting that structural modifications can lead to enhanced pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
